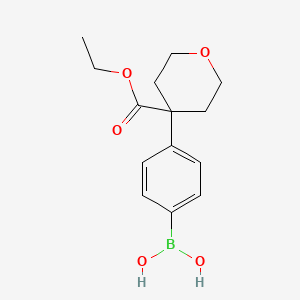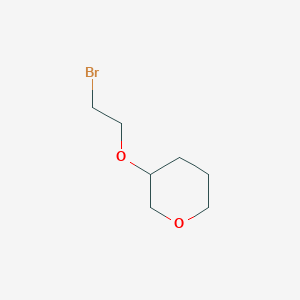
3-(2-bromoethoxy)tetrahydro-2H-Pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethoxy)tetrahydro-2H-Pyran: is an organic compound with the molecular formula C7H13BrO2. It is a versatile building block in organic synthesis, often used in the preparation of various complex molecules. The compound is characterized by a tetrahydropyran ring substituted with a bromoethoxy group, making it a valuable intermediate in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Bromoethoxy)tetrahydro-2H-Pyran can be synthesized using 2-bromoethanol as a starting reagent. The typical synthetic route involves the reaction of 2-bromoethanol with tetrahydropyran under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the bromoethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethoxy)tetrahydro-2H-Pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethoxy group can lead to the formation of ethoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation Reactions: Products include hydroxyethoxy and carbonyl derivatives.
Reduction Reactions: Products include ethoxy derivatives.
Scientific Research Applications
Chemistry: 3-(2-Bromoethoxy)tetrahydro-2H-Pyran is widely used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds, such as indoles, pyrazoles, and furan-fused compounds .
Biology: In biological research, the compound is used to synthesize analogs of biologically active molecules. For example, it is used in the preparation of cardiolipin analogs, which are important in studying mitochondrial function and related diseases .
Medicine: The compound is utilized in medicinal chemistry to develop potential drug candidates. It serves as an intermediate in the synthesis of estrogen ligands bearing carborane, which have applications in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)tetrahydro-2H-Pyran is primarily based on its ability to undergo substitution reactions. The bromoethoxy group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-Pyran: Similar in structure but with the bromoethoxy group at a different position on the tetrahydropyran ring.
2-(3-Bromopropoxy)tetrahydro-2H-Pyran: Contains a longer alkyl chain in the bromoalkoxy group.
2-(3-Bromophenoxy)tetrahydro-2H-Pyran: Features a phenyl group instead of an ethyl group in the bromoalkoxy moiety.
Uniqueness: 3-(2-Bromoethoxy)tetrahydro-2H-Pyran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of certain heterocyclic compounds and biologically active molecules.
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-(2-bromoethoxy)oxane |
InChI |
InChI=1S/C7H13BrO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6H2 |
InChI Key |
CHNDBVHKKLUBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


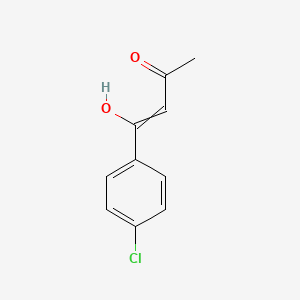


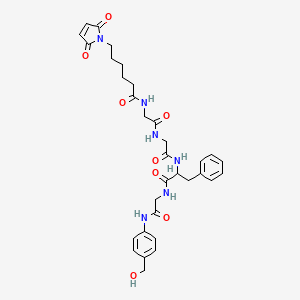
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)


![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)
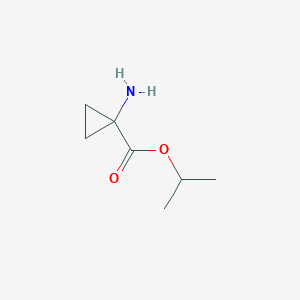
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
